molecular formula C21H29N5OS B2421256 5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-09-8

5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2421256
CAS No.: 851810-09-8
M. Wt: 399.56
InChI Key: YYIDDHICZCFLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a high-purity chemical reagent designed for pharmaceutical and life science research applications. This compound belongs to a class of molecules featuring a thiazolo[3,2-b][1,2,4]triazole core, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. Research into analogous structures has shown that such fused heterocyclic systems are valuable in the development of novel therapeutic agents . The molecular structure of this reagent incorporates a piperazine moiety, a common pharmacophore known to enhance solubility and contribute to receptor binding affinity. This makes the compound a valuable intermediate for researchers working in drug discovery, particularly in the synthesis and optimization of new active compounds for biological screening. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5OS/c1-5-24-10-12-25(13-11-24)18(17-8-6-16(7-9-17)14(2)3)19-20(27)26-21(28-19)22-15(4)23-26/h6-9,14,18,27H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIDDHICZCFLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Coupling Reactions: The piperazine moiety is introduced through a nucleophilic substitution reaction, where 4-ethylpiperazine reacts with a suitable electrophile.

    Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps, often involving chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Methylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((4-Ethylpiperazin-1-yl)(4-tert-butylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

The uniqueness of 5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific substitution pattern and the combination of functional groups. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various fields.

Biological Activity

The compound 5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazolo-triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-cancer activity, interaction with various biological targets, and its overall therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N6SC_{18}H_{24}N_{6}S with a molecular weight of approximately 368.49 g/mol. The structure features a thiazolo-triazole core substituted with an ethylpiperazine and isopropylphenyl moiety, which may enhance its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this thiazolo-triazole derivative exhibit significant antitumor effects. For instance, derivatives with similar structural motifs have shown to inhibit cancer cell proliferation in vitro and in vivo models.

  • Mechanism of Action : The compound may exert its antitumor effects by inhibiting specific kinases involved in cell signaling pathways, such as the insulin-like growth factor receptor (IGF-1R), which is crucial for tumor growth and survival .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes critical for drug metabolism and cancer progression. Notably:

  • CYP450 Enzymes : It has been suggested that the compound may interact with cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in drug metabolism. Inhibition of this enzyme can lead to altered pharmacokinetics of co-administered drugs .

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial properties against various bacterial strains. The presence of the piperazine moiety could enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Case Studies

  • In Vivo Studies : In a study involving xenograft models, compounds structurally related to this derivative demonstrated a reduction in tumor volume when administered at specific dosages .
  • In Vitro Studies : A series of assays conducted on human cancer cell lines showed that the compound inhibited cell viability significantly at concentrations ranging from 10 µM to 50 µM .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntitumorInhibits IGF-1R; reduces tumor growth in vivo
Enzyme InhibitionPotential CYP3A4 inhibitor
AntimicrobialActive against various bacterial strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how can reaction conditions be standardized to maximize yield?

  • Methodology : Multi-step synthesis typically involves cyclization of thiazole and triazole precursors, followed by functionalization of the piperazine and aryl groups. Key steps include:

  • Cyclization : Use of DMF or chloroform as solvents with triethylamine as a catalyst at 60–80°C for 8–12 hours .
  • Coupling reactions : Activation of intermediates with phosphorus oxychloride or carbodiimide reagents under inert atmospheres .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) and recrystallization in ethanol to achieve >95% purity .
    • Data standardization : Optimize time-temperature profiles via DOE (Design of Experiments) to balance yield (reported 65–78%) and purity .

Q. How can researchers confirm the molecular structure and purity of this compound during synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Assign peaks for thiazole (δ 7.2–7.8 ppm), triazole (δ 8.1–8.5 ppm), and piperazine (δ 2.5–3.5 ppm) protons .
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 415–430) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) to assess purity (>95%) and detect side products .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?

  • Methodology :

  • Target identification : Use computational docking (AutoDock Vina) with protein databases (PDB: e.g., 3LD6 for fungal CYP51) to predict binding affinities .
  • In vitro assays :
  • Enzyme inhibition : Measure IC50 values via fluorometric or colorimetric assays (e.g., lanosterol 14α-demethylase for antifungal activity) .
  • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation in cancer cell lines .
    • Data interpretation : Correlate structural features (e.g., piperazine flexibility, isopropylphenyl hydrophobicity) with activity .

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic performance?

  • Approaches :

  • Solubility optimization : Use co-solvents (e.g., PEG 400) or salt formation (hydrochloride) to enhance bioavailability .
  • Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., triazole oxidation) .
  • Formulation : Nanoemulsions or liposomes to improve plasma half-life .

Q. How can structure-activity relationship (SAR) studies guide the rational modification of substituents?

  • Key modifications :

  • Piperazine moiety : Replace ethyl with cyclopropyl to enhance blood-brain barrier penetration .
  • Aryl groups : Substitute isopropylphenyl with fluorophenyl to improve target selectivity (ΔΔG = -2.3 kcal/mol in docking) .
    • Experimental validation : Synthesize analogs and compare IC50 values in dose-response assays .

Q. What advanced techniques characterize the compound’s degradation pathways under physiological conditions?

  • Methods :

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C .
  • LC-MS/MS : Identify degradation products (e.g., hydroxylated or cleaved derivatives) .
  • Kinetic analysis : Calculate half-life (t½) and activation energy (Ea) via Arrhenius plots .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Workflow :

  • Pharmacophore modeling : Use Schrödinger Phase to map essential features (e.g., hydrogen bond acceptors in triazole) .
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks .
  • MD simulations : Run 100-ns trajectories to evaluate binding stability with hERG channels (cardiotoxicity risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.